molecular formula C23H18O4 B13143807 1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione CAS No. 62955-02-6

1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione

Cat. No.: B13143807
CAS No.: 62955-02-6
M. Wt: 358.4 g/mol
InChI Key: RIORGWCIAQQGDV-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione is an organic compound with the molecular formula C23H18O4 It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at positions 1 and 8, a methyl group at position 3, and a phenethyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthraquinone derivatives, which are commercially available or can be synthesized from simple aromatic compounds.

    Functional Group Introduction: Hydroxyl groups are introduced at positions 1 and 8 through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Methylation: The methyl group is introduced at position 3 using methylating agents like methyl iodide in the presence of a base.

    Phenethyl Group Addition: The phenethyl group is introduced at position 2 through Friedel-Crafts alkylation using phenethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Used as a dye intermediate and in the production of pigments.

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione can be compared with other anthraquinone derivatives:

    Chrysophanol (1,8-Dihydroxy-3-methyl-anthraquinone): Similar structure but lacks the phenethyl group.

    Dantron (1,8-Dihydroxyanthraquinone): Similar structure but lacks both the methyl and phenethyl groups.

    Aloe-emodin (1,8-Dihydroxy-3-hydroxymethyl-anthraquinone): Similar structure but has a hydroxymethyl group instead of a methyl group.

The uniqueness of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62955-02-6

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

1,8-dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione

InChI

InChI=1S/C23H18O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,10-11H2,1H3

InChI Key

RIORGWCIAQQGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1CCC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O

Origin of Product

United States

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